Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a methylcarbamoyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Piperazine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperazine-1-carboxylate.
Step 2: The intermediate tert-butyl piperazine-1-carboxylate is then reacted with methyl isocyanate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methylcarbamoyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It may be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It may be used as a precursor for the synthesis of drugs with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl piperazine-1-carboxylate: Similar structure but lacks the methylcarbamoyl group.
Methyl piperazine-1-carboxylate: Similar structure but lacks the tert-butyl group.
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Contains a bromoethyl group instead of a methylcarbamoyl group.
Uniqueness: Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate is unique due to the presence of both the tert-butyl and methylcarbamoyl groups. This combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various applications.
Biological Activity
Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate (CAS No. 1217826-94-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C₁₁H₂₂ClN₃O₃
- Molecular Weight : 279.76 g/mol
- Boiling Point : Not specified
- Purity : Variable, often specified by suppliers
Biological Activity Overview
This compound exhibits several biological activities:
-
Antimicrobial Activity
- Studies indicate that compounds similar to this compound show significant antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL) .
- The mechanism of action involves the depolarization of bacterial cytoplasmic membranes, leading to a dissipation of membrane potential, which is crucial for bacterial survival .
-
Anticancer Activity
- Preliminary research suggests that derivatives of piperazine compounds exhibit antiproliferative effects on various cancer cell lines. For instance, modifications to the piperazine structure have shown IC₅₀ values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells .
- The selectivity of these compounds towards cancer cells over normal cells indicates a promising therapeutic index for further development.
The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets:
- Membrane Interaction : The compound's hydrophobic tert-butyl group enhances its ability to integrate into bacterial membranes, disrupting their integrity.
- Enzyme Inhibition : Similar piperazine derivatives have been identified as reversible inhibitors of specific enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL) .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial properties of various piperazine derivatives against clinical isolates of MRSA and VREfm. The results demonstrated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics like vancomycin .
Case Study 2: Anticancer Activity
In vitro assays were conducted on human breast cancer cell lines (MDA-MB-231 and MCF-7). The derivatives showed significant inhibition of cell viability with IC₅₀ values indicating effective antiproliferative activity . Further studies are warranted to explore the structure-activity relationship and optimize these compounds for clinical use.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₂ClN₃O₃ |
Molecular Weight | 279.76 g/mol |
Antibacterial Activity | Active against MRSA and VREfm |
IC₅₀ (Anticancer) | 19.9 - 75.3 µM |
Mechanism | Membrane depolarization |
Properties
IUPAC Name |
tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-5-13-7-8(14)9(15)12-4/h8,13H,5-7H2,1-4H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNNQLMMKGNVKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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